molecular formula C6H7N3OS B1336293 2-Furaldehyde thiosemicarbazone CAS No. 5419-96-5

2-Furaldehyde thiosemicarbazone

Cat. No. B1336293
CAS RN: 5419-96-5
M. Wt: 169.21 g/mol
InChI Key: ZLHKUOXVUSHCLN-XBXARRHUSA-N
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Description

Synthesis Analysis

The synthesis of 2-furaldehyde thiosemicarbazone involves the reaction of furfural with thiosemicarbazide. This reaction is typically catalyzed by an acid such as hydrochloric acid (HAc) . Various derivatives of 2-furaldehyde thiosemicarbazone have been synthesized by introducing different substituents on the furan ring, such as nitro, methyl, and chloro groups, to study the effects of these modifications on the compound's properties and biological activities . Additionally, metal complexes of 2-furaldehyde thiosemicarbazone with nickel, copper, and zinc have been prepared, which are characterized using spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of 2-furaldehyde thiosemicarbazone and its derivatives has been elucidated using various spectroscopic methods, including IR, UV, Mass, and 1H NMR spectroscopy . X-ray diffraction studies have been conducted to determine the crystal structures of these compounds, revealing details about their molecular geometry and the presence of intramolecular and intermolecular hydrogen bonding . The polymorphism and isostructurality of these compounds have also been investigated, showing the influence of different substituents on the self-assembly and supramolecular structures .

Chemical Reactions Analysis

2-Furaldehyde thiosemicarbazone and its derivatives participate in complex formation with various metal ions, leading to the synthesis of metal complexes with different coordination geometries . These complexes have been studied for their reactivity and potential as catalysts or biological agents. The ligand itself can exist in different tautomeric forms, such as thione and thiolato, which can influence the type of complexes formed with metals .

Physical and Chemical Properties Analysis

The physical properties of 2-furaldehyde thiosemicarbazone, such as melting points and solubility, have been determined . The chemical properties, including the strength of IR oscillators and electron density changes, have been described in relation to molecular and crystal packing effects . The ligand and its metal complexes exhibit a range of biological activities, such as antifungal, antiprotozoal, and antitrypanosomal effects, which have been evaluated in vitro and in vivo . The neurotropic and antihypoxic activities of silyl-substituted derivatives have also been studied, showing a correlation between structure and activity .

Scientific Research Applications

Neurotropic Activity

2-Furaldehyde thiosemicarbazone derivatives have been studied for their neurotropic activity. Synthesized compounds from furfurals and thiosemicarbazide have shown high or medium neurotropic activity of the depressant type. This research provides insights into the potential use of these compounds in neuropharmacology (Lukevics et al., 1994). Similar findings were reported in other studies focusing on the synthesis and neurotropic activities of these compounds (Lukevics et al., 1993).

Inhibition of Tyrosinase

Thiosemicarbazone derivatives, including 2-furaldehyde thiosemicarbazone, have been explored as mushroom tyrosinase inhibitors. These compounds form complexes with the sulfur atom and copper ion of the enzyme center, playing a key role in inhibition activity. This research opens avenues for the development of tyrosinase inhibitors using these derivatives (Xie et al., 2016).

Structural and Spectral Studies

Studies on the structural and spectral properties of thiosemicarbazones derived from 3-furaldehyde provide important information on their chemical characteristics. This information is crucial for understanding the potential applications of these compounds in various fields (Jouad et al., 2002).

Metal Ion Complexes

Research on the synthesis and characterization of metal ion complexes with 5-chloro 2-furaldehyde thiosemicarbazone highlights the potential of these compounds in coordination chemistry and material science. The study involved the synthesis of Nickel, Copper, and Zinc complexes (Abdulbary et al., 2023).

Antiparasitic Activity

Thiosemicarbazones derived from 5-[(trifluoromethyl)phenylthio]-2-furaldehyde have shown promising results in inhibiting the growth of Trypanosoma cruzi, the causative agent of Chagas' disease. This suggests their potential as therapeutic agents against parasitic infections (Moreno-Rodríguez et al., 2014).

Thermal Decomposition Kinetics

Studies on the thermal decomposition kinetics of complexes with 2-furaldehyde thiosemicarbazone provide valuable information for understanding the stability and decomposition behavior of these compounds, which is important for their practical applications (Aravindakshan & Muraleedharan, 1990).

Safety And Hazards

While specific safety data for 2-Furaldehyde thiosemicarbazone was not found, safety data for related compounds suggest that precautions should be taken when handling these types of chemicals .

Future Directions

Thiosemicarbazone Schiff base complexes, including 2-Furaldehyde thiosemicarbazone, have shown potential in various research domains due to their diverse applications . Future research may focus on further exploring their potential as anti-cancer drugs, their anti-cancer activities, and the most likely action mechanisms .

properties

IUPAC Name

[(E)-furan-2-ylmethylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c7-6(11)9-8-4-5-2-1-3-10-5/h1-4H,(H3,7,9,11)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHKUOXVUSHCLN-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878903
Record name HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)-
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Molecular Weight

169.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furfural thiosemicarbazone

CAS RN

153750-93-7, 5419-96-5
Record name Furfural thiosemicarbazone
Source ChemIDplus
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Record name NSC27474
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Record name NSC9944
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Record name HYDRAZINECARBOTHIAMIDE, 2-(2-FURANYLMETHYLENE)-
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Record name 2-FURALDEHYDE THIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
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Record name Furfural thiosemicarbazone
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD436TU49C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furaldehyde thiosemicarbazone

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